REACTION_CXSMILES
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[N-:1]=[N+:2]=[N-:3].[Na+].[C:5]([C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Br)=[CH:9][CH:8]=1)#[N:6]>O.CN(C=O)C.C1(C)C=CC=CC=1>[C:5]([C:7]1[CH:14]=[CH:13][C:10]([CH2:11][N:1]=[N+:2]=[N-:3])=[CH:9][CH:8]=1)#[N:6] |f:0.1|
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Name
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Quantity
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20.23 g
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
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49.15 g
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Type
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reactant
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Smiles
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C(#N)C1=CC=C(CBr)C=C1
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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O
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Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
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Quantity
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200 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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An exothermic reaction
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Type
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CUSTOM
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Details
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separation of potentially explosive azide compounds it
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Type
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ADDITION
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Details
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to add the toluene to the reaction mixture
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Type
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ADDITION
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Details
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before addition of the water) and 500 ml water
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with an additional 2×50 ml toluene
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Type
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WASH
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Details
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The combined organic extracts were washed with 2×50 ml water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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finally dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Name
|
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Type
|
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Smiles
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C(#N)C1=CC=C(CN=[N+]=[N-])C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |